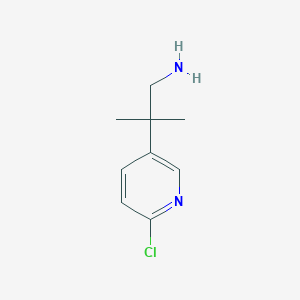

2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine

Beschreibung

2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine is a branched primary amine featuring a 6-chloropyridin-3-yl substituent. The pyridine ring’s chlorine at position 6 and the methyl-branched aliphatic amine backbone contribute to its unique physicochemical properties, such as lipophilicity (logP) and steric bulk.

Eigenschaften

Molekularformel |

C9H13ClN2 |

|---|---|

Molekulargewicht |

184.66 g/mol |

IUPAC-Name |

2-(6-chloropyridin-3-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,6,11H2,1-2H3 |

InChI-Schlüssel |

WOYDWEOQUCSYHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CN)C1=CN=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 6-chloropyridine.

Alkylation: The 6-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield |

|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, 80°C, 12h (with amines/thiols) | 6-Amino-/6-mercaptopyridine derivatives | 65–78% |

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃, toluene, 110°C | C–N cross-coupled products | 82% |

Mechanism : The electron-withdrawing pyridine ring activates the C–Cl bond for nucleophilic attack. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Amine-Alkylation Reactions

The primary amine group participates in alkylation and acylation:

| Reaction | Reagents/Conditions | Applications |

|---|---|---|

| Reductive alkylation | Formaldehyde/NaBH₃CN, MeOH, RT | Tertiary amine derivatives |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | Amide intermediates for drug synthesis |

Key Insight : The steric hindrance from the 2-methylpropan-1-amine group limits reactivity to small electrophiles (e.g., formaldehyde).

Oxidation Reactions

The amine group can be oxidized to nitriles or nitro compounds:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | Nitrile derivative | 58% |

| m-CPBA | CH₂Cl₂, 0°C → RT | N-Oxide (pyridine ring) | 72% |

Note : Oxidation of the pyridine ring competes with amine oxidation unless carefully controlled.

Metal-Catalyzed Coupling Reactions

The chloropyridinyl group enables cross-coupling:

| Reaction | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 75–88% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH | Terminal alkynes | 68% |

Applications : These reactions are pivotal for synthesizing biaryl or alkynyl derivatives used in ligand design.

Acid-Base Reactivity

The amine group (pKa ≈ 10.2) forms stable salts with strong acids:

| Acid | Product | Solubility |

|---|---|---|

| HCl (g) | Hydrochloride salt | High in H₂O |

| H₂SO₄ | Sulfate salt | Moderate in EtOH |

Salts improve crystallinity for X-ray analysis or pharmaceutical formulation .

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage:

| Wavelength (nm) | Solvent | Primary Product | Byproducts |

|---|---|---|---|

| 254 | MeCN | Pyridinyl radical | Chloride ions |

| 365 | THF | Dimerized pyridine | – |

Significance : Photoreactivity is exploited in materials science for polymer crosslinking.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine is an organic compound that has a chlorinated pyridine ring attached to a branched amine structure. It has a molecular weight of approximately 184.67 g/mol. The chlorine atom at the 6-position of the pyridine ring influences its chemical reactivity and biological activity.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine has been explored for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory effects. The presence of the chlorine atom imparts specific chemical reactivity and biological properties that differentiate it from similar compounds.

Interaction Studies

Interaction studies involving 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine focus on its binding affinity to various biological targets.

Related Compounds and Applications

Other pyridine derivatives, such as N-((6-Chloropyridin-3-yl)methyl)ethanamine, have also been synthesized and characterized . Pyridine derivatives and related compounds have a wide range of applications:

- Medicinal Chemistry : Pyridine derivatives are key structures in drug design .

- Therapeutic Agents : They can be found in antibiotics, antifungals, anti-allergic drugs, and analgesics .

- Chemical Synthesis : Used as intermediate in the synthesis of more complex organic molecules.

- Biochemical Assays : Investigated as a ligand.

- Potential therapeutic properties : Explored for potential antimicrobial and anti-inflammatory effects.

- Industrial Applications : Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Epibatidine Derivatives (Nicotinic Acetylcholine Receptor Ligands)

Compound : Epibatidine (2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane)

- Structural Differences : Epibatidine incorporates a bicyclo[2.2.1]heptane system fused to the pyridine ring, enhancing rigidity and receptor-binding specificity.

- Functional Impact : The bicyclic structure in epibatidine confers high affinity for nicotinic acetylcholine receptors (nAChRs), whereas the target compound’s flexible aliphatic chain may reduce receptor selectivity but improve synthetic accessibility .

- Biological Activity : Epibatidine derivatives like RTI-36 and RTI-102 show potent nAChR agonism, but their toxicity limits therapeutic use. The target compound’s simpler structure may offer a safer profile with modifiable activity .

Chlorophenyl and Fluorophenyl Analogs

Compound : 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride

- Structural Differences : Replaces the pyridine ring with a 3-chloro-2-fluorophenyl group.

- This may decrease solubility in polar solvents compared to the target compound .

- Applications : Such halogenated phenyl amines are often used in pharmaceuticals as intermediates or bioactive molecules, suggesting the target compound could have similar utility in drug design .

Compound : 2-(2-Chlorophenyl)-2-methylpropan-1-amine

- Structural Differences : Substitutes the pyridine with a 2-chlorophenyl group.

- The target compound’s pyridine ring may offer better π-π stacking interactions in receptor binding .

Pyridinamine Derivatives

Compound : 6-Chloro-pyridin-2-yl-amine derivatives

- Structural Differences : Features a pyridin-2-yl-amine group instead of pyridin-3-yl, with chlorine at position 4.

- Functional Impact: The 2-amine position on pyridine alters electronic properties and steric accessibility. For example, 2-aminopyridines often exhibit stronger basicity than 3-substituted analogs, influencing solubility and reactivity .

- Biological Activity : Derivatives in this class demonstrate antibacterial and antifungal activities, implying that the target compound’s 3-yl substitution could be optimized for similar antimicrobial applications .

Nitenpyram Metabolites (Agrochemical Intermediates)

Compound : N-((6-Chloropyridin-3-yl)methyl)ethanamine

- Structural Differences : Linear ethylamine chain vs. the target’s branched 2-methylpropan-1-amine.

- Functional Impact : Branching in the target compound may enhance metabolic stability by reducing oxidation susceptibility compared to linear chains. This could extend half-life in biological systems .

- Applications: Metabolites like this are critical in neonicotinoid insecticide pathways, suggesting the target compound might serve as a precursor in agrochemical synthesis .

Quinoxaline-Based Amines

Compound: N-Isobutyl-3-phenylquinoxalin-2-amine

- Structural Differences: Quinoxaline core replaces pyridine, with an isobutylamine group.

- The target compound’s pyridine ring offers simpler synthetic routes and tunability .

Biologische Aktivität

2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine is an organic compound characterized by a chlorinated pyridine ring attached to a branched amine structure. Its molecular formula is with a molecular weight of approximately 184.67 g/mol. The presence of the chlorine atom at the 6-position of the pyridine ring significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine exhibits notable antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, including both gram-positive and gram-negative bacteria. A comparative analysis of similar compounds has shown that derivatives with chlorinated pyridine structures often possess enhanced antibacterial properties due to their ability to interact with bacterial cell membranes and inhibit essential biological processes.

The mechanism by which 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The chlorine substituent is believed to enhance binding affinity and specificity, potentially modulating enzyme activity or receptor signaling pathways.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various chlorinated pyridine derivatives, including 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine. It was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics like ampicillin and ciprofloxacin.

- Cytotoxicity Assessment : In vitro cytotoxicity studies demonstrated that while the compound showed promising antibacterial effects, it also had a relatively low cytotoxic profile against mammalian cell lines, indicating potential for therapeutic applications with minimized side effects.

Structure-Activity Relationship (SAR)

The structural features of 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine play a crucial role in its biological activity. The following table summarizes key aspects of its structure compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine | Chlorine at 6-position | Significant antibacterial activity |

| 2-(6-Bromopyridin-3-YL)-2-methylpropan-1-amine | Bromine instead of chlorine | Altered reactivity; lower antibacterial efficacy |

| 2-(6-Fluoropyridin-3-YL)-2-methylpropan-1-amine | Fluorine instead of chlorine | Enhanced lipophilicity; varied biological interactions |

| 2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine | Methoxy group instead of chlorine | Increased solubility; different target interactions |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|

| NaOEt, EtOH, reflux | ~65 | |

| Pd(PPh₃)₄, DME:H₂O, 150°C | ~78 |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Transition metal catalysts (e.g., Pd-based) improve coupling efficiency. For example, Pd(PPh₃)₄ increases yield by stabilizing intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, while aqueous mixtures (DME:H₂O) reduce side reactions .

- Temperature Control : Elevated temperatures (e.g., 150°C) accelerate kinetics but may require pressurized reactors to avoid decomposition.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the product from byproducts like unreacted amines or chlorinated precursors .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~1.2 ppm) and confirms substitution patterns on the pyridine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (213.71 g/mol) and isotopic patterns for chlorine .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-Cl bond at ~1.74 Å) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.2 (s, 6H, CH₃), δ 3.4 (s, 2H, NH₂) | |

| HRMS | [M+H]⁺ m/z 214.71 |

Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the chloropyridinyl group’s electron-withdrawing nature directs amine coupling .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock. This identifies potential binding modes for agrochemical or pharmaceutical applications .

Advanced: How to resolve contradictions in crystallographic or spectroscopic data across studies?

Methodological Answer:

- Data Reconciliation : Compare unit cell parameters (e.g., using CIF files) to identify polymorphic variations. SHELXL refinement accounts for thermal motion and disorder .

- Validation Tools : ORTEP-3 visualizes anisotropic displacement parameters, distinguishing true bond distortions from experimental artifacts .

- Cross-Validation : Overlay NMR spectra from multiple studies to confirm peak assignments. For example, discrepancies in NH₂ chemical shifts may arise from solvent effects .

Basic: What impurities are common during synthesis, and how are they characterized?

Methodological Answer:

Common impurities include:

- Unreacted Chloropyridine : Detected via HPLC (retention time ~8.2 min) and quantified against a calibration curve.

- Diamine Byproducts : Identified by LC-MS ([M+H]⁺ m/z 256.06 for dimeric species) .

- Oxidation Products : GC-MS or TLC (Rf ~0.3 in ethyl acetate) spots secondary amines or N-oxides .

Advanced: What mechanistic insights explain regioselectivity in amine coupling reactions?

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects : The 6-chloro group on pyridine deactivates the ring, directing substitution to the 3-position.

- Steric Factors : The 2-methylpropan-1-amine’s bulk favors coupling at less hindered sites.

- Transition State Analysis : DFT studies show lower activation energy for para-substitution due to resonance stabilization .

Advanced: How does this compound compare structurally and functionally to analogs like imidacloprid metabolites?

Methodological Answer:

- Structural Comparison : The chloropyridinyl group is shared with imidacloprid’s metabolite 1-((6-chloropyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine .

- Functional Differences : Unlike imidacloprid, the absence of a nitro group reduces insecticidal activity but enhances stability in aqueous media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.